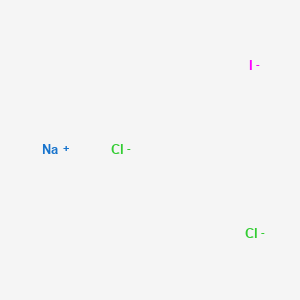
Sodium Iodide Dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Iodide Dichloride is a chemical compound with the molecular formula Cl₂INa. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of sodium, iodine, and chlorine atoms, making it a versatile reagent in synthetic chemistry and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions: Sodium Iodide Dichloride can be synthesized through the reaction of sodium iodide with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
NaI+Cl2→NaICl2
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of chlorine gas and sodium iodide. The reaction is carried out in a controlled environment to prevent any side reactions and to ensure high purity of the final product. The process may involve the use of specialized equipment to handle the reactive gases and to maintain the desired reaction conditions.
化学反応の分析
Types of Reactions: Sodium Iodide Dichloride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to sodium iodide and chlorine gas under specific conditions.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as sodium thiosulfate.
Reduction: Reactions with strong reducing agents like lithium aluminum hydride.
Substitution: Reactions with halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Formation of iodine and sodium chloride.
Reduction: Formation of sodium iodide and chlorine gas.
Substitution: Formation of various halogenated compounds depending on the substituent used.
科学的研究の応用
Sodium Iodide Dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and halogenation reactions.
Biology: Employed in biochemical assays and as a labeling agent.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging and treatment.
Industry: Applied in the production of specialty chemicals and in analytical chemistry.
作用機序
The mechanism of action of Sodium Iodide Dichloride involves its ability to act as an oxidizing or halogenating agent. It can interact with various molecular targets, leading to the formation of new chemical bonds or the cleavage of existing ones. The pathways involved in its reactions depend on the specific conditions and reagents used.
類似化合物との比較
Sodium Iodide (NaI): A simpler compound used in organic synthesis and as a nutritional supplement.
Sodium Chloride (NaCl):
Sodium Bromide (NaBr): Used in pharmaceuticals and as a sedative.
Uniqueness: Sodium Iodide Dichloride is unique due to its dual halogen content (iodine and chlorine), which imparts distinct reactivity and versatility in chemical reactions. Its ability to act as both an oxidizing and halogenating agent sets it apart from simpler halide compounds.
特性
分子式 |
Cl2INa-2 |
|---|---|
分子量 |
220.80 g/mol |
IUPAC名 |
sodium;dichloride;iodide |
InChI |
InChI=1S/2ClH.HI.Na/h3*1H;/q;;;+1/p-3 |
InChIキー |
ZHLIAXKJGSIDBT-UHFFFAOYSA-K |
正規SMILES |
[Na+].[Cl-].[Cl-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















